Simvastatin Hydroxy Acid Ethyl Ester

Description

Contextual Chemical Significance within Statin Analogues

The chemical importance of Simvastatin (B1681759) Hydroxy Acid Ethyl Ester is best understood by examining its position within the broader family of statin compounds, which are known for their role as HMG-CoA reductase inhibitors. nih.gov This family includes naturally derived, semi-synthetic, and fully synthetic compounds. nih.gov

Simvastatin is a semi-synthetic derivative of lovastatin (B1675250), a natural product obtained from the fermentation of the fungus Aspergillus terreus. nih.govnih.gov Structurally, simvastatin is an inactive lactone, which functions as a prodrug. nih.govdrugbank.comebmconsult.com Following administration, the lactone ring of simvastatin undergoes in-vivo hydrolysis to form its biologically active open-ring β-hydroxy acid form, known as Simvastatin Hydroxy Acid. nih.govdrugbank.comebmconsult.commdpi.com This active metabolite is the molecule responsible for competitively inhibiting the HMG-CoA reductase enzyme, a critical step in the biosynthesis of cholesterol. drugbank.comstereoelectronics.org

Simvastatin Hydroxy Acid Ethyl Ester is a direct derivative of this active metabolite. evitachem.comlgcstandards.com It is synthesized by the esterification of the carboxylic acid group of Simvastatin Hydroxy Acid with ethanol (B145695). evitachem.com This chemical modification converts the free acid into an ethyl ester, a change that alters the molecule's physicochemical properties, such as increasing its lipophilicity. evitachem.com The synthesis of such ester variants is often explored in research to potentially improve characteristics like solubility and bioavailability. evitachem.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Simvastatin | 79902-63-9 | C₂₅H₃₈O₅ | 418.57 |

| Simvastatin Hydroxy Acid | 124962-11-2 | C₂₅H₄₀O₆ | 436.58 |

| Simvastatin Hydroxy Acid Ethyl Ester | 864357-87-9 | C₂₇H₄₄O₆ | 464.64 |

In synthetic chemistry, Simvastatin Hydroxy Acid Ethyl Ester is primarily regarded as a derivative rather than a key intermediate in the large-scale production of simvastatin. The established commercial synthesis of simvastatin starts from lovastatin and involves several routes, such as direct methylation or a hydrolysis/re-esterification process, to introduce the 2,2-dimethylbutyrate side chain. nih.govekb.eggordon.edu

The synthesis of Simvastatin Hydroxy Acid Ethyl Ester, conversely, typically begins with simvastatin itself. The process involves two main steps:

Alkaline Hydrolysis : The lactone ring of simvastatin is opened using a base, such as sodium hydroxide (B78521), to yield the sodium salt of Simvastatin Hydroxy Acid. Subsequent acidification isolates the free hydroxy acid. evitachem.com

Esterification : The resulting Simvastatin Hydroxy Acid is then reacted with ethanol in the presence of an acid catalyst to form the corresponding ethyl ester. evitachem.com

This pathway positions the ethyl ester as a downstream derivative, valuable for research and analytical purposes, such as serving as a reference standard for chromatography or in studies exploring metabolic pathways. nih.govevitachem.com

| Step | Reaction | Description |

|---|---|---|

| 1 | Alkaline Hydrolysis | Simvastatin (lactone) is treated with a base (e.g., NaOH) to open the lactone ring, forming Simvastatin Hydroxy Acid. evitachem.com |

| 2 | Esterification | Simvastatin Hydroxy Acid is reacted with ethanol (C₂H₅OH) and an acid catalyst to form Simvastatin Hydroxy Acid Ethyl Ester. evitachem.com |

Stereochemical Considerations and Chiral Centers in Analogous Chemical Entities

The molecular architecture of statins is characterized by a high degree of stereochemical complexity, which is crucial for their biological activity. Simvastatin and its derivatives possess multiple chiral centers, meaning they have specific three-dimensional arrangements of their atoms. evitachem.comvaia.com A stereogenic center is an atom, typically carbon, that is bonded to four different groups, giving rise to non-superimposable mirror images called enantiomers. vaia.com

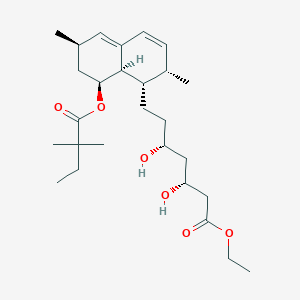

The defined stereochemistry of these compounds is reflected in their IUPAC names. For instance, the name for Simvastatin Hydroxy Acid Ethyl Ester is ethyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate. lgcstandards.com The notations such as (3R,5R) and (1S,2S,6R,8S,8aR) are stereochemical descriptors that specify the exact configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules. evitachem.com

The dihydroxyheptanoic acid portion of the active statin molecule mimics the structure of the natural HMG-CoA reductase substrate. stereoelectronics.org The precise stereochemistry of the hydroxyl groups at the C3 and C5 positions is essential for binding to the enzyme's active site and exerting its inhibitory effect. Any deviation from the correct stereoisomeric form can significantly reduce or eliminate the compound's activity.

| Compound Moiety | Key Chiral Centers' Configuration |

|---|---|

| Simvastatin (lactone form) | (1S,3R,7S,8S,8aR) for the hexahydronaphthalene (B12109599) ring system and (2R,4R) for the lactone ring. nih.gov |

| Simvastatin Hydroxy Acid / Ethyl Ester | (1S,2S,6R,8S,8aR) for the hexahydronaphthalene ring system and (3R,5R) for the dihydroxyheptanoate side chain. lgcstandards.com |

Overview of Academic Research Trajectories on the Compound

Academic research involving Simvastatin Hydroxy Acid Ethyl Ester is primarily concentrated in the areas of analytical chemistry, drug metabolism, and pharmaceutical sciences. While extensive research exists for the parent drug, simvastatin, and its active hydroxy acid metabolite, studies focusing specifically on the ethyl ester derivative are more specialized.

Key research trajectories include:

Analytical Method Development : The compound is used as a reference material or internal standard in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of simvastatin and its related impurities or metabolites in bulk drug substances and pharmaceutical formulations. nih.gov

Metabolic and Pharmacokinetic Studies : As an ester derivative, it is a subject of interest in studies investigating the esterase-mediated metabolism of statins and how different ester groups might influence a drug's absorption, distribution, and metabolic fate. mdpi.com

Pharmaceutical Formulation : Research into various ester derivatives of statins is conducted to explore potential enhancements in drug delivery. Modifications like ethyl esterification can alter lipophilicity, which may affect membrane permeability and tissue distribution, providing a basis for developing new formulations with improved pharmacokinetic profiles. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-7-27(5,6)26(31)33-23-14-17(3)13-19-10-9-18(4)22(25(19)23)12-11-20(28)15-21(29)16-24(30)32-8-2/h9-10,13,17-18,20-23,25,28-29H,7-8,11-12,14-16H2,1-6H3/t17-,18-,20+,21+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAUQJHCHXQKFR-MLKWKJRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858392 | |

| Record name | Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864357-87-9 | |

| Record name | Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Pathways for the Synthesis of Simvastatin (B1681759) Hydroxy Acid Ethyl Ester

The creation of Simvastatin Hydroxy Acid Ethyl Ester can be achieved through several strategic synthetic routes, each with distinct advantages. These pathways typically begin with Simvastatin or its precursors and involve controlled chemical or enzymatic reactions to achieve the desired molecular structure.

The most direct and widely described method for synthesizing Simvastatin Hydroxy Acid Ethyl Ester is a two-step sequence involving hydrolysis followed by esterification. evitachem.com This process first opens the lactone ring of Simvastatin to yield the corresponding hydroxy acid, which is then esterified with ethanol (B145695).

The initial step is an alkaline hydrolysis of the lactone moiety in Simvastatin. evitachem.comresearchgate.net This reaction is typically carried out using a base such as sodium hydroxide (B78521) in a polar solvent like methanol. evitachem.com The hydroxide ions attack the ester carbonyl of the lactone, leading to a ring-opening reaction that, after acidification, produces Simvastatin Hydroxy Acid. evitachem.comchemguide.co.uk This intermediate is the active form of the drug in vivo. nih.govresearchgate.net

The second step is a classic Fischer esterification. The isolated Simvastatin Hydroxy Acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. evitachem.com The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the ethanol, ultimately forming the ethyl ester and water. evitachem.comchemguide.co.uk

Table 1: Summary of the Hydrolysis-Esterification Process

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Alkaline Hydrolysis | Simvastatin, Sodium Hydroxide (NaOH), Methanol (MeOH), followed by acidification. | To open the inactive lactone ring and form the active Simvastatin Hydroxy Acid. evitachem.comnih.gov |

| 2 | Esterification | Simvastatin Hydroxy Acid, Ethanol (EtOH), Sulfuric Acid (H₂SO₄) catalyst, Heat. | To convert the carboxylic acid group of the intermediate into an ethyl ester. evitachem.com |

Chemoenzymatic methods represent a sophisticated and green alternative to traditional chemical synthesis for producing statins and their derivatives. mdpi.com These approaches utilize the high selectivity of enzymes to perform specific chemical transformations, often avoiding the need for cumbersome protection and deprotection steps. mdpi.comgoogle.com

In the context of Simvastatin synthesis, the acyltransferase enzyme LovD has been extensively studied. nih.govresearchgate.net This enzyme is responsible for regioselectively acylating the C8 hydroxyl group of the precursor Monacolin J. nih.gov Researchers have developed whole-cell biocatalytic systems using engineered E. coli that overexpress LovD to convert Monacolin J into Simvastatin with very high efficiency (>99%). mdpi.comnih.gov This process involves feeding the cells Monacolin J along with a specific acyl donor, an α-dimethylbutyryl thioester. nih.govgordon.edu

While this research focuses on the synthesis of Simvastatin (the methyl ester derivative), the principle can be extended to the synthesis of other esters, including Simvastatin Hydroxy Acid Ethyl Ester. By supplying an appropriate ethyl-containing acyl donor, it is theoretically possible to direct the enzymatic synthesis toward the ethyl ester derivative. The efficiency of such a reaction would depend on the substrate specificity of the enzyme. Studies on LovD have shown that the enzyme's turnover rate is sensitive to the structure of the thioester carrier. nih.gov

Table 2: In Vitro Turnover Rates of LovD with Various Acyl Thioester Substrates

| Acyl Thioester Donor | Abbreviation | Turnover Rate (min⁻¹) |

|---|---|---|

| α-dimethylbutyryl-S-methyl 3-mercaptopropionate | DMB-S-MMP | 0.6 |

| α-dimethylbutyryl-S-ethyl mercaptopropionate | DMB-S-EMP | 0.7 |

| α-dimethylbutyryl-S-methyl mercaptobutyrate | DMB-S-MMB | 0.78 |

Data sourced from studies on Simvastatin synthesis, illustrating the enzyme's tolerance for varied thioester structures. nih.gov

Furthermore, enzymatic hydrolysis using esterases can be employed as the first step to generate the key triol acid intermediate from Lovastatin (B1675250) under mild, aqueous conditions, which can then be further processed. google.com

The synthesis of Simvastatin Hydroxy Acid Ethyl Ester is fundamentally a derivatization of a precursor molecule. The most common precursor is Simvastatin itself, which is derived semisynthetically from Lovastatin, a fermentation product of Aspergillus terreus. google.comnih.gov

Hydrolysis: The complete removal of the 2-methylbutyrate (B1264701) side chain from Lovastatin to produce an intermediate like Monacolin J or the corresponding triol acid. mdpi.comekb.eg

Protection: Selective protection of reactive hydroxyl groups to ensure the subsequent acylation occurs at the desired position. mdpi.comekb.eg

Acylation (Esterification): Introduction of a new side chain, in this case, the 2,2-dimethylbutyrate group for Simvastatin, via reaction with an activated acyl donor like an acyl chloride. mdpi.comekb.eg

Deprotection: Removal of the protecting groups to yield the final product. ekb.eg

To produce Simvastatin Hydroxy Acid Ethyl Ester via this strategy, the final lactonization step would be omitted, and the esterification of the free carboxylic acid would be carried out with ethanol. Alternatively, derivatization can occur from Simvastatin directly, as outlined in the hydrolysis-esterification sequence (Section 2.1.1). An impurity identified as an ethyl ester of Simvastatin has been detected in pharmaceutical tablets, and its synthesis was performed for confirmation, indicating that such derivatization can occur and is synthetically accessible. researchgate.net

Investigation of Reaction Conditions and Yield Optimization in Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation. For the hydrolysis-esterification synthesis of Simvastatin Hydroxy Acid Ethyl Ester, several parameters must be carefully controlled.

During the initial hydrolysis step, the concentration of the base, temperature, and reaction time are key variables. Insufficient hydrolysis will result in incomplete conversion of the starting material, while overly harsh conditions could potentially lead to degradation of the complex molecule. researchgate.net

In the subsequent esterification step, optimization involves adjusting the ratio of ethanol to the hydroxy acid, the concentration of the acid catalyst, and the reaction temperature. Since esterification is a reversible reaction, using a large excess of the alcohol (ethanol) can shift the equilibrium toward the product side, thereby increasing the yield. chemguide.co.uk The choice and amount of catalyst (e.g., H₂SO₄) are also crucial for achieving a reasonable reaction rate.

While specific optimization data for Simvastatin Hydroxy Acid Ethyl Ester is not extensively published, studies on related transformations in Simvastatin synthesis highlight the importance of stoichiometry. For example, in the synthesis of a key amide intermediate from a protected Lovastatin derivative, the number of equivalents of the amine reagent was shown to have a dramatic effect on the conversion rate and the level of remaining starting material. researchgate.net

Table 3: Illustrative Example of Reagent Optimization in a Related Simvastatin Synthesis Step

| Entry | Starting Material (g) | DHP (eq.) | n-BuNH₂ (eq.) | Product (%) | Unreacted Material (%) |

|---|---|---|---|---|---|

| 1 | 5.0 | 2.2 | 1.4 | 71.27 | 27.82 |

| 2 | 5.0 | 2.2 | 1.6 | 94.48 | 4.34 |

| 3 | 5.0 | 2.2 | 1.8 | 96.98 | 2.72 |

| 4 | 5.0 | 2.2 | 2.0 | 98.93 | 0.46 |

| 5 | 10.0 | 2.2 | 2.2 | 97.46 | 0.09 |

Data adapted from the optimization of an amide formation step in a novel Simvastatin synthesis, demonstrating how adjusting the equivalents of a key reagent (n-butylamine, n-BuNH₂) significantly improves product conversion. Similar principles apply to optimizing the esterification step. researchgate.net

Exploration of Novel Synthetic Routes and Precursors

The search for more efficient, cost-effective, and environmentally friendly synthetic methods is a constant endeavor in medicinal and organic chemistry. For Simvastatin and its derivatives, novel routes often focus on biocatalysis or the development of unique chemical intermediates.

A promising novel approach is the expansion of the one-step fermentation or whole-cell biocatalysis method. mdpi.comresearchgate.net As described previously, engineered microorganisms can produce Simvastatin from Monacolin J. nih.gov This platform could be adapted to create Simvastatin Hydroxy Acid Ethyl Ester directly. This would involve genetically modifying the organism to prevent the final lactonization step and feeding it a precursor that leads to the formation of an ethyl ester instead of the natural lactone. This could be achieved by providing an ethyl thioester donor during fermentation. researchgate.net Such a one-pot biocatalytic process would significantly reduce waste, eliminate the need for harsh chemical reagents, and operate under ambient conditions. mdpi.comgordon.edu

Other novel chemical routes have been explored for Simvastatin itself, which could be adapted. One such process involves converting Lovastatin into an amide intermediate using a secondary amine. google.com This lova amide is then C-methylated before being hydrolyzed and lactonized to form Simvastatin. By modifying the final steps of this pathway—hydrolyzing the amide to the free acid and then performing an esterification with ethanol—one could produce the target ethyl ester through a different set of intermediates, potentially offering advantages in purification or yield.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methods for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed picture of a molecule's carbon-hydrogen framework. In the context of Simvastatin (B1681759) Hydroxy Acid Ethyl Ester, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the ethyl ester group and other key structural features.

Research on simvastatin has utilized solid-state NMR to study its conformational dynamics, particularly the flexibility of its ester tail. nih.gov For the ethyl ester derivative, the ethyl group (CH₂CH₃) would introduce characteristic signals. The methylene (B1212753) (CH₂) protons would appear as a quartet, while the methyl (CH₃) protons would present as a triplet in the ¹H NMR spectrum. The corresponding carbon signals would also be observable in the ¹³C NMR spectrum. Studies on crystalline simvastatin have shown that the ester substituent undergoes extensive, unrestricted rotational motions at higher temperatures. nih.gov This dynamic behavior influences the NMR signals' characteristics, such as linewidth and relaxation times. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethyl Ester Group Note: These are predicted values based on standard chemical shift ranges for ethyl esters.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| O-CH₂ -CH₃ | ¹H | ~4.1 | Quartet |

| O-CH₂-CH₃ | ¹H | ~1.2 | Triplet |

| O-CH₂ -CH₃ | ¹³C | ~60 | N/A |

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. When coupled with a chromatographic system (LC-MS), it provides high specificity and sensitivity.

For Simvastatin Hydroxy Acid Ethyl Ester, electrospray ionization (ESI) would typically be used. The protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) studies on simvastatin and its related compounds reveal characteristic fragmentation pathways. nih.gov A primary fragmentation event for statins is the elimination of the ester side-chain, followed by dehydration. nih.govresearchgate.net

In the analysis of simvastatin's active metabolite, simvastatin β-hydroxy acid (SIMA), the deprotonated molecule [M-H]⁻ is often monitored at m/z 435.1. medpharmres.com The ethyl ester derivative would have a different molecular weight, and its fragmentation would likely involve the neutral loss of the ethyl butanoate side chain and subsequent losses of water, similar to the parent compound. sciex.com The major fragment ions observed for simvastatin at m/z 303, 285, and 199 correspond to the loss of the ester chain and subsequent water molecules. researchgate.netsciex.com

Table 2: Key Mass Spectrometry Transitions for Simvastatin and its Hydroxy Acid Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Simvastatin (SIM) | 436.0 [M+NH₄]⁺ | 285.15 | Positive ESI |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Simvastatin Hydroxy Acid Ethyl Ester would display characteristic absorption bands confirming its key structural components.

The FT-IR spectrum of simvastatin shows distinctive peaks for its functional groups. nih.gov A broad band for the O-H stretching vibration of the hydroxyl group is typically observed around 3550 cm⁻¹. nih.govresearchgate.net The presence of the ester and lactone carbonyl (C=O) groups results in strong absorption peaks in the range of 1690-1740 cm⁻¹. researchgate.netpressbooks.pub Specifically, saturated esters typically absorb around 1735 cm⁻¹. pressbooks.pub The addition of the ethyl ester group to the hydroxy acid form would introduce or enhance characteristic C-O stretching vibrations between 1000 and 1300 cm⁻¹. pressbooks.publibretexts.org

Table 3: Characteristic FT-IR Absorption Bands for Simvastatin and Related Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretch | 3300 - 3600 |

| Carbonyl (C=O) of Ester | Stretch | 1735 - 1750 |

| Carbonyl (C=O) of Lactone | Stretch | ~1700 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is essential for separating complex mixtures, assessing the purity of compounds, and quantifying their presence in various samples. High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry are central to the analysis of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of simvastatin and quantifying its related substances, including potential impurities like the hydroxy acid form. asianpubs.org A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the main compound from its degradation products and synthetic impurities. asianpubs.orgnih.gov

Method development typically involves optimizing the mobile phase composition, column type, and detector wavelength. For simvastatin and its impurities, C18 columns are commonly used with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724). asianpubs.orgresearchgate.net Detection is usually performed using a UV detector at around 238 nm. asianpubs.orgresearchgate.net

Validation of the analytical method is performed according to ICH guidelines to ensure it is fit for its intended purpose. nih.gov This involves demonstrating specificity, linearity, precision, accuracy, and determining the limits of detection (LOD) and quantification (LOQ). asianpubs.orgnih.gov For impurity profiling, the method must be sensitive enough to detect and quantify impurities at very low levels. nih.gov

Table 4: Example HPLC Method and Validation Parameters for Simvastatin Impurity Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) asianpubs.orgnih.gov |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.1% phosphoric acid) asianpubs.orgnih.gov |

| Flow Rate | 1.0 - 1.7 mL/min asianpubs.orgresearchgate.net |

| Detection Wavelength | 238 nm asianpubs.orgresearchgate.net |

| Validation Parameters | |

| Linearity Range (Impurities) | e.g., 0.2–25.6 μg/mL nih.gov |

| Accuracy (% Recovery) | 98.21% to 100.72% nih.gov |

| Precision (%RSD) | Typically < 2% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying low concentrations of drugs and their metabolites in complex biological matrices due to its superior sensitivity and selectivity. nih.gov This method is essential for pharmacokinetic studies and metabolite profiling in non-human research samples, such as rat plasma or tissue. nih.govnih.gov

In a typical LC-MS/MS assay for simvastatin and its hydroxy acid metabolite, samples are first processed, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes from matrix components. medpharmres.com The extracts are then analyzed using an LC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. medpharmres.comnih.gov This involves selecting a specific precursor ion for the analyte and monitoring a unique product ion generated upon fragmentation, a process that provides high specificity. medpharmres.com

The method's validation includes establishing the lower limit of quantification (LLOQ), which for sensitive assays can be in the sub-ng/mL range (e.g., 0.1 ng/mL in muscle tissue). nih.gov The use of different ionization modes (positive for simvastatin, negative for its hydroxy acid) can be employed to achieve optimal sensitivity for each analyte. medpharmres.comnih.gov

Table 5: LC-MS/MS Parameters for Analysis in Non-Human Matrices

| Parameter | Description |

|---|---|

| Sample Type | Rat tissues (liver, kidney, etc.), biological fluids (blood, urine) nih.gov |

| Sample Preparation | Homogenization followed by liquid-liquid or solid-phase extraction medpharmres.comnih.gov |

| Ionization Mode | ESI Positive (for lactone form), ESI Negative (for hydroxy acid form) medpharmres.comnih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) medpharmres.com |

| LLOQ | 0.1 - 0.25 ng/mL nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Lipid Metabolite Studies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and established analytical technique widely employed in metabolomics to identify and quantify human metabolites with high sensitivity and specificity. azolifesciences.com This method is particularly valuable for understanding the physiological and biochemical status of a biological system, offering insights into disease mechanisms and the effects of drugs. azolifesciences.com In the context of statin research, GC-MS has been utilized for the analysis of metabolites in complex biological samples. waters.comnih.gov

The application of GC-MS to metabolomic studies involving simvastatin administration has been demonstrated in animal models. For instance, Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC/Tof-MS) has proven to be a very sensitive and reproducible technique for analyzing plasma samples from simvastatin-dosed rats. waters.com Such studies leverage the high reproducibility of molecular fragmentation patterns in GC-MS, which, supported by extensive spectral libraries and standardized protocols, allows for the reliable identification of numerous compounds in biological fluids. azolifesciences.com

A critical consideration in the analysis of statins and their metabolites by GC-MS is the inherent low volatility of these compounds. To overcome this, a chemical derivatization step is required to increase their volatility and thermal stability. azolifesciences.com A common method used for statins is silylation, which makes the molecules suitable for separation in the gas phase. nih.gov While direct GC-MS analysis of Simvastatin Hydroxy Acid Ethyl Ester is not prominently documented, the technique is applied to its parent compounds and related metabolites. The Human Metabolome Database provides predicted GC-MS data for a closely related derivatized metabolite, Simvastatin Hydroxy Acid (3 TMS), illustrating the expected analytical signature.

Below is a table of the predicted GC-MS experimental conditions and key spectral data for the trimethylsilyl (B98337) (TMS) derivative of the related compound, Simvastatin Hydroxy Acid.

| Parameter | Value |

| Compound Name | Simvastatin Hydroxy Acid |

| Derivative Type | 3 TMS (Trimethylsilyl) |

| Instrument Type | Gas Chromatography, Single Quadrupole |

| Ionization Energy | 70 eV |

| Ionization Mode | Positive |

| Molecular Formula | C34H64O6Si3 |

| Monoisotopic Mass | 652.401 Da |

| Splash Key | splash10-000i-9011268000-0c0a34c8ff37ede6ad2c |

| This is a predicted spectrum and should only be used as a guide. Further experimental evidence is required to confirm identification. |

Application as an Analytical Reference Standard and Impurity Marker in Research Synthesis

In pharmaceutical research and manufacturing, analytical reference standards are highly purified compounds essential for the accurate identification and quantification of active ingredients and their impurities. nih.gov Simvastatin Hydroxy Acid Ethyl Ester serves as a certified reference material for use in highly accurate and reliable data analysis in contexts such as pharmaceutical toxicology. lgcstandards.com

The compound has been specifically identified as an impurity in simvastatin drug products. nih.gov The process of impurity profiling is critical for ensuring the quality and safety of pharmaceuticals. It involves detecting, identifying, and quantifying impurities in both the bulk drug substance and the final tablet formulations. nih.govresearchgate.net In one study, unknown impurities were detected in simvastatin substance and tablets at a 0.2% level using liquid chromatography. nih.gov High-resolution mass spectrometry was subsequently used to elucidate the structures of these impurities. nih.gov

The investigation identified an impurity, labeled A1, specifically in simvastatin tablets. nih.gov Through accurate mass measurements, its molecular formula was deduced as C27H44O6, leading to its identification as the ethyl ester of simvastatin's hydroxy acid form—Simvastatin Hydroxy Acid Ethyl Ester. nih.gov To confirm this structure, the impurity was synthesized in a laboratory setting and its structure was verified using LC-UV, LC-MS/MS, and NMR techniques. nih.gov This synthesized version can then be used as a non-compendial reference standard for future quality control analyses. nih.gov

The table below summarizes the key impurities identified in the aforementioned study. nih.gov

| Impurity ID | Deduced Molecular Formula | Identification | Detected In |

| A1 | C27H44O6 | Ethyl Ester of Simvastatin Hydroxy Acid | Simvastatin Tablets |

| A2 | C26H43O6 | Methyl Ester of Simvastatin Hydroxy Acid | Simvastatin Substance |

| A3 | C26H41O5 | Methyl Ether of Simvastatin | Simvastatin Substance |

This application underscores the dual role of Simvastatin Hydroxy Acid Ethyl Ester in pharmaceutical science: it is both a process-related impurity that must be monitored and a crucial analytical tool (as a reference standard) for maintaining the quality of simvastatin products. lgcstandards.comnih.gov

Enzymatic and Biochemical Transformations in Non Human Biological Systems

In Vitro Hydrolysis Studies of Simvastatin (B1681759) Esters by Carboxylesterases

The hydrolysis of ester linkages is a critical step in the metabolism of simvastatin, which is administered as an inactive lactone prodrug. nih.govmdpi.com This biotransformation is primarily mediated by carboxylesterases in various non-human biological systems.

Simvastatin contains two key ester functionalities susceptible to enzymatic hydrolysis: a lactone (a cyclic ester) ring and a dimethylbutanoate ester side chain. nih.gov The primary activation mechanism of the simvastatin prodrug is the hydrolytic cleavage of the lactone ring. This reaction opens the ring to form the pharmacologically active β-hydroxy acid metabolite, known as simvastatin hydroxy acid. mdpi.comnih.gov This conversion is catalyzed by esterase enzymes. mdpi.com

In addition to the lactone ring, the 2,2-dimethylbutyrate ester side chain can also undergo hydrolytic cleavage. Studies on microbial metabolism have identified the cleavage of this side chain as a significant biotransformation pathway, resulting in the separation of the dimethylbutanoic acid arm from the core structure. researchgate.net This reaction is also presumed to be catalyzed by esterases. In rodent plasma, high levels of esterase activity favor the rapid conversion of the simvastatin lactone to its hydroxy acid form. psu.edu

In non-human models, particularly rats, carboxylesterases (CES) have been identified as the predominant enzymes responsible for the hydrolysis of simvastatin. mdpi.comnih.gov An in vitro study using rat blood demonstrated that carboxylesterase is the major esterase that hydrolyzes simvastatin. nih.gov This is in contrast to human blood, where both carboxylesterases and paraoxonases (PON) play a significant role. nih.gov In rat blood, PON showed almost no hydrolytic effect toward simvastatin. mdpi.com

Rat liver is a primary site for this metabolic activity and expresses multiple CES isozymes. doi.org The liver contains three major CES1 isozymes (Hydrolase A, B, and C) and several minor CES1 and CES2 isozymes. doi.org These enzymes are responsible for the hydrolysis of a wide range of ester-containing xenobiotics. The expression and activity of these isoforms can be influenced by various factors, including age and the presence of transcriptional activators. doi.orgnih.gov For instance, studies in mice have shown that activators of nuclear receptors like CAR and PXR can increase the expression and hydrolytic activity of various Ces2 isoforms. nih.gov

| Enzyme Class | Predominant Isoforms in Rat Liver | Role in Simvastatin Ester Hydrolysis |

| Carboxylesterase (CES) | CES1 (Hydrolase A, B, C), CES2 (RL4) | Major enzyme class responsible for the hydrolysis of the simvastatin lactone ring to its active hydroxy acid form in rat blood and liver. mdpi.comnih.govdoi.org |

| Paraoxonase (PON) | PON1, PON3 | Minimal to no hydrolytic activity towards simvastatin in rat models. mdpi.com |

Microbial Biotransformation of Simvastatin and Related Esters

Intestinal microbiota can significantly alter the structure and bioavailability of drugs. In vitro studies using non-human biological systems, specifically probiotic bacteria, have shown that simvastatin esters undergo both bioaccumulation and biotransformation.

In vitro studies have demonstrated that simvastatin is transported into the cells of probiotic bacteria, such as strains of Lactobacillus and Bifidobacterium, a process known as bioaccumulation. nih.govresearchgate.net This cellular uptake leads to a significant decrease in the extracellular concentration of the drug. One study observed that during incubation with probiotic bacteria, the extracellular concentration of simvastatin dropped sharply within the first 15 minutes. nih.gov Concurrently, the intracellular concentration of the drug increased, peaking at around two hours before declining, suggesting subsequent metabolism or excretion. nih.gov

The table below summarizes the findings from an in-vitro study on the change in simvastatin concentration when incubated with probiotic bacteria over 24 hours. nih.gov

| Time Point | Extracellular Concentration (µg/mL) | Intracellular Concentration (µg/mL) |

| 0 min | 43.60 ± 4.55 | - |

| 15 min | 13.38 ± 1.51 | - |

| 1 h | - | Increases |

| 2 h | - | Peaks |

| >2 h | - | Declines |

Data derived from graphical representations in the source material.

Once bioaccumulated within microbial cells, simvastatin is partly biotransformed by bacterial enzymes. nih.govnih.gov The primary metabolic reaction identified is the hydrolysis of the lactone ring, which mirrors the activation pathway in mammals, yielding the hydroxy acid form of simvastatin. nih.gov This transformation is attributed to the activity of esterases present in probiotic bacteria like Lactobacillus and Bifidobacterium. nih.govresearchgate.net

Further microbial metabolic pathways have been elucidated in in vitro studies using fecal suspensions. These studies suggest that simvastatin is degraded via the hydrolytic cleavage of the methylbutanoic acid from the main structure. researchgate.net Subsequent metabolism can involve demethylation and hydroxylation of the released dimethylbutanoic acid, leading to metabolites such as 2-hydroxyisovaleric acid. researchgate.net These findings indicate that gut microbiota possess enzymes capable of cleaving both the lactone and the side-chain ester bonds of the simvastatin molecule.

Oxidative Metabolism and Enzyme Kinetics in Microsomal Preparations (Non-Human)

Beyond hydrolysis, simvastatin esters undergo extensive phase I oxidative metabolism, primarily in the liver. These reactions are catalyzed by the cytochrome P450 (CYP) enzyme system and have been characterized in non-human microsomal preparations.

Studies using rat liver microsomes have shown that simvastatin is effectively metabolized into several oxidative products. mdpi.comnih.gov This process is NADPH-dependent, distinguishing it from the NADPH-independent hydrolytic activation by esterases. mdpi.compsu.edu Major metabolites identified in rat and mouse liver microsome incubations include 3''-hydroxy-simvastatin (formed by aliphatic hydroxylation) and 6'-exomethylene-simvastatin (formed by dehydrogenation). psu.edupsu.edu

Research has also revealed a significant sex difference in the oxidative metabolism of simvastatin in rats. Liver microsomes from male rats metabolize the compound more effectively than those from female rats, and produce unique metabolites, such as 3''-hydroxy and 3',3''-dihydroxy-delta 4',5' derivatives. nih.gov

While detailed enzyme kinetic parameters (Km, Vmax) for the metabolism of simvastatin hydroxy acid ethyl ester in non-human microsomes are not extensively documented, kinetic data on the inhibitory potential of simvastatin have been reported. An in vitro study using rat liver microsomes demonstrated that simvastatin inhibits the metabolism of the drug vonoprazan.

| Parameter | Value | Biological System |

| IC₅₀ (Inhibition of Vonoprazan Metabolism) | 6.444 µM | Rat Liver Microsomes |

| Ki (Inhibition Constant) | 13.46 µM | Rat Liver Microsomes |

These kinetic parameters describe the inhibitory effect of simvastatin on other drug metabolism pathways in a non-human microsomal model. nih.gov

Kinetic Studies of Compound Formation/Degradation in Isolated Systems

No kinetic studies detailing the formation or degradation of Simvastatin Hydroxy Acid Ethyl Ester in isolated non-human biological systems were found in the available research. Kinetic data, including Michaelis-Menten constants (Km) and maximum velocity (Vmax), have been determined for the metabolism of Simvastatin Hydroxy Acid by human liver microsomes and recombinant CYP enzymes. nih.gov However, this data pertains to the hydroxy acid form and not the ethyl ester derivative.

Molecular Interactions and Mechanistic Studies in Pre Clinical Models

Interaction with HMG-CoA Reductase and Related Enzyme Systems (In Vitro)

The primary pharmacological target of simvastatin's active metabolite is HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. drugbank.com

Simvastatin (B1681759) Hydroxy Acid acts as a competitive inhibitor of HMG-CoA reductase. drugbank.commdpi.com Its mechanism of action is rooted in its structural similarity to the natural substrate, HMG-CoA. drugbank.com This structural mimicry allows it to bind to the active site of the enzyme, thereby preventing the binding of HMG-CoA and its subsequent conversion to mevalonic acid, which is a rate-limiting step in cholesterol synthesis. drugbank.comresearchgate.net The binding affinity of statins, including the active form of simvastatin, for HMG-CoA reductase is in the nanomolar range, which is significantly higher than the micromolar affinity of the natural substrate, HMG-CoA. helsinki.finih.gov This high-affinity binding effectively blocks the cholesterol biosynthesis pathway. nih.gov

Comparative Inhibitory Activity of Simvastatin's Active Form against HMG-CoA Reductase

| Compound | Inhibitory Constant (Ki) | IC50 Value | Mechanism of Inhibition |

|---|---|---|---|

| Simvastatin Hydroxy Acid | Data not available | ~3-20 nM | Competitive |

| HMG-CoA (Substrate) | - | - | - |

The interaction between the active form of simvastatin and HMG-CoA reductase is highly stereoselective. The specific three-dimensional arrangement of the atoms in the simvastatin molecule is crucial for its inhibitory activity. evitachem.com The dihydroxy acid portion of the molecule, specifically the (3R,5R) configuration, is the key pharmacophore that mimics the stereochemistry of the mevaldyl-CoA transition state, an intermediate in the conversion of HMG-CoA to mevalonate (B85504). evitachem.com This precise stereochemical match allows for optimal binding to the active site of HMG-CoA reductase. Any alteration in the stereochemistry at these chiral centers can significantly diminish the compound's inhibitory potency. evitachem.com

Role in Cellular Signaling Pathways and Biochemical Cascades (In Vitro/Cell-based)

The inhibition of HMG-CoA reductase by simvastatin's active form has consequences that extend beyond the simple reduction of cholesterol synthesis, impacting various cellular signaling pathways.

The inhibition of HMG-CoA reductase leads to a reduction in the synthesis of mevalonate, a precursor not only for cholesterol but also for a variety of non-sterol isoprenoid compounds. nih.gov These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification of a wide range of proteins, including small GTPases like Ras and Rho. nih.govjpp.krakow.pl These proteins are key regulators of numerous cellular processes. By depleting the cellular pool of FPP and GGPP, simvastatin indirectly modulates the activity of these signaling proteins, contributing to its diverse pharmacological effects. researchgate.netresearchgate.net

Downstream Effects of HMG-CoA Reductase Inhibition by Simvastatin's Active Form

| Pathway Intermediate | Effect of Inhibition | Affected Cellular Processes |

|---|---|---|

| Mevalonate | Decreased synthesis | Precursor for cholesterol and isoprenoids |

| Farnesyl Pyrophosphate (FPP) | Decreased synthesis | Protein farnesylation (e.g., Ras) |

| Geranylgeranyl Pyrophosphate (GGPP) | Decreased synthesis | Protein geranylgeranylation (e.g., Rho) |

Beyond its lipid-lowering effects, simvastatin exhibits pleiotropic effects, including anti-inflammatory properties. ahajournals.org In vitro studies using various cell lines have demonstrated that simvastatin can modulate inflammatory responses. For instance, in human oral epithelial cells (KB cells), simvastatin has been shown to decrease the production of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) in a dose-dependent manner when stimulated by interleukin-1α. biosynth.com This effect was found to be reversible by the addition of mevalonate and GGPP, indicating that the anti-inflammatory action is linked to the inhibition of the mevalonate pathway. biosynth.com Similar anti-inflammatory effects, such as the downregulation of cytokine expression, have also been observed in human umbilical vein endothelial cells and peripheral blood mononuclear cells. ahajournals.orglgcstandards.com

In Vitro Anti-inflammatory Effects of Simvastatin

| Cell Line | Inflammatory Stimulus | Cytokine | Effect of Simvastatin |

|---|---|---|---|

| Human Oral Epithelial Cells (KB cells) | Interleukin-1α | IL-6 | Dose-dependent decrease |

| Human Oral Epithelial Cells (KB cells) | Interleukin-1α | IL-8 | Dose-dependent decrease |

| Human Umbilical Vein Endothelial Cells (HUVECs) | - | IL-6, IL-8, MCP-1 | Downregulation of mRNA expression |

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of HMG-CoA reductase inhibitors, QSAR models have been developed to understand the structural features that are essential for potent inhibition and to guide the design of new, more effective statin-like molecules. mdpi.compreprints.org These studies have highlighted the importance of the dihydroxy acid moiety as the key pharmacophore for binding to the enzyme's active site. Furthermore, the nature of the hydrophobic ring structure and its substituents has been shown to significantly influence the inhibitory potency and pharmacokinetic properties of these compounds. researchgate.net While specific QSAR studies focusing exclusively on a series of Simvastatin Hydroxy Acid Ethyl Ester analogs are not widely reported, the broader QSAR analyses of statins and other HMG-CoA reductase inhibitors provide valuable insights into the structure-activity relationships governing this class of drugs. nih.gov These models often consider various molecular descriptors, such as electronic, steric, and hydrophobic properties, to predict the inhibitory activity of novel compounds. nih.gov

Advanced Research Applications and Methodological Contributions

Utilization in Drug Discovery and Development as a Research Tool

In the landscape of drug discovery, derivatives of established therapeutic agents are invaluable tools. Simvastatin (B1681759) Hydroxy Acid Ethyl Ester functions as both a precursor for creating novel compounds and as a potential probe for understanding biological processes.

Precursor or Intermediate in the Synthesis of Statin Analogues

The chemical architecture of statins offers numerous sites for modification to generate analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties. The synthesis of novel simvastatin analogues often involves a multi-step chemical process where the core structure is systematically altered. nih.govacs.org

One common synthetic strategy begins with the hydrolysis of a parent statin, like lovastatin (B1675250), to yield a key intermediate such as monacolin J. mdpi.comnih.gov This intermediate then undergoes a series of protection and deprotection steps to isolate specific hydroxyl groups for modification. The crucial step of acylation or esterification introduces a new side chain. mdpi.comekb.eg In this context, Simvastatin Hydroxy Acid can be esterified with ethanol (B145695) in the presence of an acid catalyst to form Simvastatin Hydroxy Acid Ethyl Ester. evitachem.com This ethyl ester can be considered a specific analogue itself or serve as an intermediate which could be further modified. The synthesis of a library of statin analogues often involves creating various esters (methyl, ethyl, butyl, etc.) to study structure-activity relationships, making the ethyl ester a key component in this research paradigm. evitachem.com

The general process for creating such analogues can be summarized as follows:

Hydrolysis: The parent statin's ester side chain is removed to expose a key hydroxyl group. mdpi.com

Protection: Other reactive groups in the molecule, such as different hydroxyl groups, are protected using chemical moieties like tert-butyldimethylsilyl (TBDMS). researchgate.net

Acylation/Esterification: The target hydroxyl group is reacted with an activated carboxylic acid or its derivative to form a new ester linkage. ekb.eg This is the step where an ethyl ester could be formed.

Deprotection: The protecting groups are removed to yield the final statin analogue. mdpi.com

This systematic modification allows researchers to explore how changes to the ester group influence the compound's biological activity. nih.govacs.org

Probe for Enzymatic Activity or Metabolic Pathway Elucidation in Research

The metabolic fate of statins is a complex process primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govnih.gov Simvastatin is a prodrug that is hydrolyzed in the body to its active form, Simvastatin Hydroxy Acid (SVA). mdpi.comhmdb.ca This active acid is then further metabolized. In vitro studies using human liver microsomes have identified that SVA undergoes oxidative metabolism to form three main products: 3'-hydroxy SVA, 6'-exomethylene SVA, and 3',5'-dihydrodiol SVA. nih.gov

Research to identify the specific enzymes responsible for this metabolism concluded that CYP3A4 and CYP3A5 are the primary catalysts, with a minor contribution from CYP2C8. nih.govpharmgkb.org In these studies, SVA is used as the substrate to probe the activity of the enzyme panel. Simvastatin Hydroxy Acid Ethyl Ester would first need to undergo enzymatic hydrolysis to SVA to engage in these specific metabolic pathways. evitachem.commdpi.com Therefore, while not a direct probe for CYP enzymes, the ethyl ester can be used in cellular or whole-organism studies to investigate the activity of esterase enzymes responsible for its activation and the subsequent metabolic cascade. mdpi.com A comprehensive analysis of simvastatin's metabolic signature has shown it affects numerous pathways beyond lipid metabolism, including those involving amino acids, peptides, and carbohydrates. nih.gov

| Enzyme Family | Specific Enzyme | Role | Resulting Metabolites from SVA |

|---|---|---|---|

| Esterases | Carboxylesterase (CES), Paraoxonase (PON) | Hydrolysis of prodrug (e.g., Simvastatin lactone or esters) to active SVA | Simvastatin Hydroxy Acid (SVA) |

| Cytochrome P450 (CYP) | CYP3A4, CYP3A5 (Major) | Oxidative metabolism of SVA | 3'-hydroxy SVA, 6'-exomethylene SVA, 3',5'-dihydrodiol SVA |

| CYP2C8 (Minor) |

Development of Novel Analytical Paradigms for Statin-Related Compounds

The quantification of statins and their metabolites in biological and environmental samples is critical for pharmacokinetic studies and quality control. nih.gov This has led to the development of a wide array of sophisticated analytical techniques. semanticscholar.org High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice due to its high sensitivity and selectivity. nih.govnih.govwjbphs.com

Researchers have developed robust methods for the simultaneous determination of simvastatin (in its lactone form) and its active metabolite, SVA, in matrices such as human plasma and muscle tissue. nih.govplos.org These methods are validated according to stringent guidelines to ensure accuracy, precision, linearity, and robustness. researchgate.net

A typical validated LC-MS method for statin analysis includes the following parameters:

Sample Preparation: Extraction of the analytes from the biological matrix, often using liquid-liquid extraction or solid-phase extraction, while minimizing the interconversion between the lactone and acid forms. nih.gov

Chromatographic Separation: Use of a reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net

Detection: Mass spectrometry operated in a specific mode, such as multiple reaction monitoring (MRM), to selectively detect and quantify the parent drug and its metabolites. nih.govnih.gov

While these methods are optimized for the prevalent lactone and hydroxy acid forms, they establish a paradigm that can be adapted for other derivatives. The analysis of Simvastatin Hydroxy Acid Ethyl Ester would require modification of these existing methods, likely involving optimization of extraction efficiency and chromatographic conditions to account for the increased lipophilicity conferred by the ethyl group. evitachem.com The development of such a specific method would be essential for any preclinical or clinical research involving this particular ester.

| Parameter | Details for SIM | Details for SIMA |

|---|---|---|

| Linearity Range | 0.1–5 ng/mL | 0.1–5 ng/mL |

| Inter-day Precision (%RSD) | 6.0–6.9% | 8.1–12.9% |

| Inter-day Accuracy (%) | 91.4–100.1% | 102.2–115.4% |

| Extraction Recovery | 76% | 99% |

| Matrix Effect | 87% | 139% |

Interdisciplinary Research Integrating Chemical Synthesis and Biological Systems

The intersection of chemical synthesis and biological evaluation is fundamental to modern drug development. This interdisciplinary approach allows for the creation of novel molecules and the immediate assessment of their biological effects. Research on statins provides numerous examples of this synergy. nih.gov

Another area of interdisciplinary research involves using chemical tools like simvastatin to probe complex biological systems. For example, studies have used simvastatin in yeast expression systems engineered with human HMG-CoA reductase to investigate its effects on cellular lipid metabolism. plos.org Such research revealed that statin treatment leads to adaptive responses in cells, including the mobilization of sterol precursors and changes in the expression of the target enzyme, while also causing a significant reduction in glycerophospholipid levels. plos.org

The synthesis of Simvastatin Hydroxy Acid Ethyl Ester is a direct application of this interdisciplinary principle. Chemists create this specific derivative to modulate the properties of the parent hydroxy acid, for instance, to enhance its lipophilicity and potentially alter its absorption, tissue distribution, and metabolic activation profile. evitachem.com Biologists can then take this precisely engineered molecule and test it in cellular or animal models to understand how these chemical modifications translate into biological outcomes, thereby advancing the collective understanding of statin pharmacology.

Q & A

Q. What are the optimal methods for synthesizing and characterizing Simvastatin Hydroxy Acid Ethyl Ester (SHAEE) in laboratory settings?

SHAEE is synthesized via esterification of simvastatin hydroxy acid with ethanol, typically using acid catalysts (e.g., HCl or sulfuric acid) under reflux conditions . Post-synthesis, characterization should include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify molecular weight (e.g., exact mass 416.55 for SHAEE derivatives) . Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection, as demonstrated in simvastatin metabolite quantification protocols .

Q. How can researchers ensure SHAEE stability during experimental workflows?

SHAEE is sensitive to hydrolysis and oxidation. Stability studies should evaluate pH, temperature, and solvent systems. For storage, maintain SHAEE at -20°C in airtight containers with desiccants to prevent moisture absorption . Analytical stability tests (e.g., accelerated degradation studies under acidic/alkaline conditions) are recommended to establish shelf-life parameters .

Q. What analytical techniques are suitable for quantifying SHAEE in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for SHAEE quantification in plasma, bile, or tissues. For example, protocols using Oasis HLB solid-phase extraction plates and ammonium acetate buffers achieve >98% recovery rates . Internal standards like deuterated simvastatin-d6 improve accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How does nonalcoholic steatohepatitis (NASH) alter SHAEE pharmacokinetics, and what experimental models validate these findings?

In methionine/choline-deficient (MCD) diet-induced NASH rat models, hepatic organic anion-transporting polypeptide (OATP) downregulation reduces SHAEE liver uptake, increasing plasma retention by 40–60% . To validate, compare SHAEE plasma-to-liver concentration ratios in NASH vs. control cohorts using cannulated jugular/carotid artery sampling . Compensatory renal excretion mechanisms (e.g., elevated kidney SHAEE levels in NASH rats) warrant further investigation .

Q. How can researchers distinguish enzymatic vs. non-enzymatic hydrolysis pathways of SHAEE in vivo?

Design experiments using Cyp2c11/Cyp3a isoform inhibitors (e.g., ketoconazole) in rodent models to isolate enzymatic contributions . Parallel studies with esterase inhibitors (e.g., paraoxon) quantify non-enzymatic hydrolysis. Contradictory data from Oatp1b2 knockout models (e.g., unchanged liver-to-plasma ratios) suggest compensatory transport by Oatp1a isoforms, requiring isoform-specific siRNA knockdowns for clarity .

Q. What experimental strategies resolve contradictions in hepatic uptake transporter data for SHAEE?

Discrepancies in OATP knockout studies arise from compensatory transporter activation (e.g., Oatp1a in rodents). Use Oatp1a/1b cluster knockouts to eliminate redundancy . Pair transporter expression profiling (Western blot/qPCR) with SHAEE disposition studies in hepatocyte cultures to validate mechanistic hypotheses .

Q. How do physicochemical properties of SHAEE influence its formulation for pharmacokinetic studies?

SHAEE’s low water solubility necessitates vehicle optimization. In rodent studies, administer SHAEE in 10% ethanol/45% propylene glycol to enhance bioavailability . For IV formulations, evaluate excipients like polysorbate-80 to prevent precipitation, with stability monitored via dynamic light scattering .

Methodological Best Practices

Q. What safety protocols are critical for handling SHAEE in laboratory settings?

Follow OSHA-compliant PPE: nitrile gloves, face shields, and chemical-resistant aprons . Use fume hoods for synthesis steps involving volatile solvents (e.g., ethyl acetate) . Spill kits with inert adsorbents (e.g., vermiculite) must be accessible, and waste should be neutralized before disposal .

Q. How should researchers address discrepancies in SHAEE metabolite identification across studies?

Cross-validate metabolite profiles using high-resolution MS (HR-MS) and isotope-labeled standards. For example, distinguish SHAEE from ethyl oleate (exact mass 310.28) via fragmentation patterns . Collaborative inter-laboratory studies using standardized reference materials improve reproducibility .

Q. What statistical approaches are recommended for analyzing SHAEE pharmacokinetic data?

Non-compartmental analysis (NCA) calculates AUC, Cmax, and t1/2 from plasma concentration-time curves . For transporter-mediated disposition, apply physiologically based pharmacokinetic (PBPK) modeling to integrate OATP expression data . Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare NASH vs. control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.